2-(Pyridin-2-ylamino)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(pyridin-2-ylamino)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEINEANIUFIBBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 2 Pyridin 2 Ylamino Acetonitrile
Established Synthetic Routes to 2-(Pyridin-2-ylamino)acetonitrile
The traditional synthesis of this compound relies on well-established organic reactions, primarily modified Strecker reactions and nucleophilic substitution pathways. These methods are valued for their reliability and use of readily available starting materials.
Modified Strecker Reaction Approaches
The Strecker synthesis, first reported in 1850, is a cornerstone for producing α-amino acids and their nitrile precursors. nih.gov The classic reaction involves an aldehyde, ammonia, and a cyanide source to generate an α-aminonitrile. nih.govnih.gov A key modification of this approach for synthesizing N-substituted α-aminonitriles involves the reaction of a primary or secondary amine with a cyanohydrin.
For the synthesis of this compound, a plausible modified Strecker approach involves the reaction of 2-aminopyridine (B139424) with glycolonitrile (B6354644) (hydroxyacetonitrile). In this pathway, the hydroxyl group of glycolonitrile is displaced by the amino group of 2-aminopyridine. This reaction is typically catalyzed by an acid and proceeds through the formation of an intermediate iminium ion, which is then attacked by the cyanide. This method provides a direct route to the target compound from simple precursors.
The general mechanism can be described in two main stages: the formation of an α-amino nitrile from an aldehyde, ammonia, and cyanide, followed by hydrolysis to the carboxylic acid. researchgate.net In the modified approach for the target compound, the pre-formed cyanohydrin (glycolonitrile) simplifies the initial step.
Table 1: Modified Strecker Reaction Overview
| Reactant 1 | Reactant 2 | Product | Key Features |
|---|
Nucleophilic Substitution Pathways
Nucleophilic substitution reactions provide a direct and widely used method for forming the C-N bond in this compound. This pathway typically involves the reaction of 2-aminopyridine with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile.
In this reaction, the exocyclic amino group of 2-aminopyridine acts as the nucleophile, attacking the electrophilic carbon of the haloacetonitrile and displacing the halide leaving group. This reaction is analogous to a standard SN2 mechanism. youtube.com Alternatively, the reaction can be viewed as a nucleophilic aromatic substitution (SNAr) if a 2-halopyridine is reacted with aminoacetonitrile (B1212223), where the pyridine (B92270) ring is activated towards nucleophilic attack at the 2- and 4-positions. abertay.ac.uk The presence of the nitrogen atom in the pyridine ring makes it electron-deficient and thus susceptible to nucleophilic attack, particularly when a good leaving group is present at the C-2 position. youtube.com
The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The choice of solvent and reaction temperature can be optimized to improve yields and minimize side reactions.
Table 2: Nucleophilic Substitution Reaction Parameters
| Pyridine Substrate | Acetonitrile (B52724) Substrate | Typical Base | Solvent |
|---|---|---|---|
| 2-Aminopyridine | Chloroacetonitrile | K₂CO₃, Et₃N | Acetonitrile, DMF |
Advanced Synthetic Strategies and Catalysis
Modern synthetic chemistry offers more sophisticated and efficient routes to this compound, employing catalytic systems that offer higher yields, milder reaction conditions, and greater functional group tolerance.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of carbon-nitrogen bonds. mdpi.comyoutube.com This methodology is highly applicable to the synthesis of this compound. The reaction typically involves the coupling of a 2-halopyridine (e.g., 2-chloropyridine, 2-bromopyridine) with aminoacetonitrile in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.govyoutube.com
The catalytic cycle is understood to involve the oxidative addition of the 2-halopyridine to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product, this compound, and regenerate the Pd(0) catalyst. mdpi.comyoutube.com The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Table 3: Typical Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Palladium Catalyst | Ligand | Base |
|---|---|---|---|---|
| 2-Chloropyridine | Aminoacetonitrile | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, SPhos, BINAP | NaOtBu, K₃PO₄ |
Metal-Free and Organocatalytic Approaches
In response to the demand for more sustainable and cost-effective synthetic methods, metal-free and organocatalytic strategies have emerged. nih.gov These approaches avoid the use of expensive and potentially toxic transition metals.
One such strategy involves the photochemical organocatalytic functionalization of pyridines. researchgate.netacs.orgnih.gov This method utilizes a dithiophosphoric acid catalyst that, under photochemical irradiation, can facilitate the formation of a pyridinyl radical from a protonated pyridine. acs.org This radical can then couple with other radical species. While direct synthesis of the target molecule via this specific mechanism has not been detailed, it represents a frontier in pyridine functionalization.
Another metal-free approach involves the direct oxidative C-C bond cleavage of ketones in the presence of 2-aminopyridine to form N-(pyridine-2-yl)amides. chemscene.com Although this yields an amide rather than a nitrile, it demonstrates the feasibility of forming the core C-N bond without a metal catalyst. Such strategies could potentially be adapted for the synthesis of this compound.
Iron-Catalyzed Dehydrogenative sp3–sp2 Coupling
Iron, being an abundant, inexpensive, and environmentally benign metal, is an attractive catalyst for organic synthesis. mdpi.com Iron-catalyzed dehydrogenative coupling reactions have been developed as a powerful method for forming C-C and C-N bonds. mdpi.comacs.org
A particularly relevant advanced strategy is the iron-catalyzed dehydrogenative sp³–sp² coupling of acetonitrile with heteroaromatics. nih.govacs.org This reaction involves the direct oxidative C-H activation of both the methyl group of acetonitrile and a C-H bond on the heterocyclic partner. acs.org While the direct coupling of 2-aminopyridine with acetonitrile via this method to yield this compound is still an area of development, the existing research on similar substrates, such as 2-arylimidazo[1,2-a]pyridines, demonstrates the potential of this approach for creating heteroarylacetonitriles. nih.govacs.org This method avoids the need for pre-functionalized starting materials, representing a highly atom-economical synthetic route.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Aminopyridine |
| Glycolonitrile |
| Chloroacetonitrile |
| Bromoacetonitrile |
| Aminoacetonitrile |
| 2-Chloropyridine |
| 2-Bromopyridine |
| Potassium Carbonate |
| Triethylamine |
| Sodium Hydride |
| Acetonitrile |
| Dimethylformamide (DMF) |
| Tetrahydrofuran (THF) |
| Dioxane |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Palladium(II) Acetate (B1210297) (Pd(OAc)₂) |
| XPhos |
| SPhos |
| BINAP |
| Xantphos |
| dppf |
| Sodium tert-butoxide (NaOtBu) |
| Potassium Phosphate (K₃PO₄) |
| Cesium Carbonate (Cs₂CO₃) |
| Dithiophosphoric acid |
Photoredox-Catalyzed Cyanoalkylation
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds under mild conditions. nih.gov This methodology can be applied to the synthesis of pyridine derivatives. In this process, a photocatalyst, such as an iridium or ruthenium complex, absorbs visible light and initiates a single-electron transfer (SET) process. nih.gov This generates radical intermediates that can participate in cyanoalkylation reactions. For instance, the reaction of styrenes with nonredox-active cyclic oximes can lead to β-cyanoalkylated alkylpyridines through a photoredox-catalyzed three-component 1,2-cyanoalkylpyridylation. nih.gov This process involves the generation of iminyl radicals, radical transposition via C-C bond cleavage, and selective radical addition. nih.gov
The efficiency of photoredox catalysis is influenced by factors such as the choice of photocatalyst, solvent, and light source. nih.govyoutube.com The catalyst's redox properties and the reaction's quantum yield are critical for successful synthesis. youtube.com Adjusting the catalyst concentration based on Beer's law can optimize the reaction rate by controlling light penetration. youtube.com
Industrial-Scale Production Considerations and Process Optimization
Scaling up the synthesis of this compound from the laboratory to an industrial scale presents a unique set of challenges and considerations. The primary goals are to ensure a safe, cost-effective, and efficient process that consistently produces a high-purity product.
Process optimization often involves a detailed study of reaction parameters to maximize yield and minimize by-product formation. For instance, in the synthesis of a related compound, 2-(pyridin-4-yl)acetonitrile, the reaction temperature and the amount of reagents like lithium chloride were optimized to achieve yields as high as 94.1%. google.com The choice of solvent is also critical; while dimethyl sulfoxide (B87167) (DMSO) was effective, its toxicity and high boiling point can pose challenges for industrial applications. google.com
Continuous flow chemistry is increasingly being adopted for industrial-scale synthesis. Flow reactors offer superior heat and mass transfer, enabling better control over reaction conditions and leading to improved safety and product consistency. This technology is particularly well-suited for exothermic reactions and for reactions involving hazardous reagents. For photoredox-catalyzed reactions, the design of the photoreactor is crucial to ensure efficient light penetration and distribution, which can be a limiting factor in large-scale batch reactors. youtube.com
Chemical Reactivity and Mechanistic Investigations of 2 Pyridin 2 Ylamino Acetonitrile
Fundamental Reaction Types
The reactivity of 2-(Pyridin-2-ylamino)acetonitrile is governed by the presence of multiple functional groups that can participate in a variety of fundamental reactions. These include nucleophilic substitutions, where the compound can act as a nucleophile, and condensation reactions that serve as a foundation for building more complex molecular architectures.
Nucleophilic Substitution Reactions
The this compound molecule possesses nucleophilic centers at the secondary amine and the α-carbon of the acetonitrile (B52724) group. The protons on the carbon adjacent to the nitrile group can be abstracted by a base, creating a carbanion that is a potent nucleophile. This "naked" anion is highly reactive. For instance, the use of an electrogenerated cyanomethyl anion from acetonitrile has been shown to be effective in the alkylation of N-Boc-4-aminopyridine under mild conditions, yielding products in very high yields without significant by-products. researchgate.net This reactivity highlights the potential of the methylene (B1212753) group in this compound to participate in similar SN2-type reactions with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds at the α-position.
The secondary amine also retains nucleophilic character and can undergo reactions like alkylation or acylation, although this can be competitive with reactions at the methylene carbon, depending on the reaction conditions and the nature of the electrophile.
Condensation Reactions for Heterocyclic Formation
Condensation reactions are a cornerstone of the reactivity of this compound, providing a direct route to diverse heterocyclic scaffolds. The 2-aminopyridine (B139424) moiety within the molecule is a classic component in multicomponent reactions, most notably the Groebke–Blackburn–Bienaymé (GBB) reaction. This one-pot, three-component reaction involves a 2-aminopyridine, an aldehyde, and an isocyanide to efficiently construct the imidazo[1,2-a]pyridine (B132010) core. This reaction is highly valued for its atom economy and ability to generate molecular complexity in a single step. The amino group of the pyridine (B92270) substrate attacks the activated aldehyde, which then undergoes condensation and cyclization with the isocyanide to yield the final fused heterocyclic product.
Carbon-Hydrogen Bond Functionalization Strategies
Direct C-H functionalization has become a powerful tool in modern organic synthesis, and the pyridine ring of this compound is a prime substrate for such transformations. The inherent electronic properties of the pyridine ring, combined with the directing capabilities of the amino substituent, dictate the regioselectivity of these reactions.
The 2-amino group acts as a potent directing group, guiding the functionalization to specific positions on the pyridine ring. Research on the C-H functionalization of substituted 2-aminopyridines shows that reactions generally occur at the C3 or C5 positions. nih.gov For example, transition metal-catalyzed reactions, often employing palladium, rhodium, or cobalt, can be used to introduce new carbon-carbon or carbon-heteroatom bonds. Cobalt-catalyzed C-H functionalization and annulation of substrates containing a 2-aminopyridine directing group have been successfully demonstrated. researchgate.net These strategies allow for the introduction of various functional groups, including aryl, alkenyl, and alkyl moieties, onto the pyridine skeleton, significantly expanding the structural diversity of accessible derivatives. While direct C-H functionalization of this compound itself is not extensively documented, the principles established with related 2-aminopyridine derivatives are directly applicable. nih.govrsc.org
Cyclization and Annulation Reactions
The structural framework of this compound makes it an ideal precursor for a variety of cyclization and annulation reactions, leading to the formation of valuable fused and spirocyclic heterocyclic systems.
Formation of Imidazo[1,2-a]pyridines
As mentioned previously, the most prominent cyclization involving the 2-(pyridin-2-ylamino) core is the synthesis of imidazo[1,2-a]pyridines. The Groebke–Blackburn–Bienaymé (GBB) three-component reaction stands out as the premier method for this transformation. This reaction provides a modular and efficient approach to a wide array of substituted imidazo[1,2-a]pyridines, which are recognized as privileged scaffolds in medicinal chemistry.
Below is a table summarizing typical conditions for the GBB reaction leading to imidazo[1,2-a]pyridine derivatives.
| Reactant 1 (Amine) | Reactant 2 (Aldehyde) | Reactant 3 (Isocyanide) | Catalyst/Solvent | Product Yield |
| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ / MeOH | High |
| 2-Amino-5-methylpyridine | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | ZrCl₄ / CH₂Cl₂ | Good |
| 2-Amino-4-chloropyridine | Furan-2-carbaldehyde | Benzyl (B1604629) isocyanide | InCl₃ / Dioxane | Excellent |
This table represents generalized conditions and yields for the GBB reaction based on established literature. Actual results may vary.
Synthesis of Pyridin-2-ylamino-Substituted Azetidine (B1206935) Derivatives
The synthesis of azetidine rings, particularly the related 2-azetidinone (β-lactam) core, can be achieved starting from the 2-aminopyridine scaffold. A well-established method is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. researchgate.net
In this context, 2-aminopyridine can be first condensed with various aldehydes to form the corresponding Schiff bases (imines). These imines can then be reacted with a ketene, often generated in situ from an acyl chloride (like chloroacetyl chloride) and a base (e.g., triethylamine), to yield the 2-azetidinone ring. amrita.edu The resulting N-(pyridin-2-yl)-β-lactams are valuable synthetic intermediates. This two-step process provides a reliable pathway to construct pyridin-2-ylamino-substituted azetidinone derivatives. amrita.edu
A summary of this synthetic approach is presented below:
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
| 1 | 2-Aminopyridine, Substituted Aldehyde | Ethanol (B145695), Reflux | N-Aryl-N-(pyridin-2-yl)methanimine (Schiff Base) |
| 2 | Schiff Base, Chloroacetyl chloride | Triethylamine, Dioxane, 0-5 °C | 3-Chloro-1-(pyridin-2-yl)-4-arylazetidin-2-one |
This table outlines a representative synthesis of azetidinone derivatives from 2-aminopyridine.
Reactivity Profiling in Multi-Component Reactions (MCRs)
The strategic use of this compound as a key building block in multi-component reactions (MCRs) highlights its value in the efficient construction of complex molecular architectures. MCRs, which involve the reaction of three or more starting materials in a single synthetic operation, offer significant advantages in terms of atom economy, time efficiency, and the generation of molecular diversity. researchgate.netnih.gov The reactivity of this compound has been notably explored within the framework of isocyanide-based MCRs, particularly the Ugi four-component reaction (Ugi-4CR). nih.govresearchgate.net
In the context of the Ugi-4CR, this compound typically serves as the amine component. This reaction conventionally brings together an amine, a carbonyl compound (an aldehyde or ketone), a carboxylic acid, and an isocyanide to yield an α-acylamino amide derivative. wikipedia.org The mechanism involves the initial formation of an imine from the condensation of the amine and the carbonyl compound, which is then protonated by the carboxylic acid. wikipedia.org This activated iminium ion is subsequently attacked by the nucleophilic isocyanide, followed by an intramolecular acyl transfer known as the Mumm rearrangement, to furnish the final product. wikipedia.org
The incorporation of the this compound moiety into the Ugi reaction framework allows for the synthesis of peptidomimetics and other structurally diverse compounds. The resulting products feature the characteristic pyridin-2-ylamino group, which can be a valuable pharmacophore in medicinal chemistry. Research has demonstrated the successful application of this compound in generating libraries of complex molecules for biological screening. beilstein-journals.org
A notable variation involves a three-component reaction (Ugi-3CR) of 2-aminopyridines, aldehydes, and isocyanides, which is a highly effective method for producing imidazo[1,2-a]pyridine derivatives. researchgate.net This transformation proceeds through the initial Ugi-type condensation followed by an intramolecular cyclization, leveraging the inherent reactivity of the aminopyridine scaffold.
The following tables summarize representative examples of multi-component reactions where this compound or a closely related aminopyridine derivative acts as the amine component, illustrating the diversity of reactants that can be employed and the corresponding products formed.
Table 1: Ugi Four-Component Reaction (Ugi-4CR) with a Pyrazolopyridine Carboxylic Acid beilstein-journals.org This table showcases the use of a complex carboxylic acid in an Ugi-4CR, leading to the formation of elaborate heterocyclic structures.
| Aldehyde (8) | Isocyanide (9) | Amine (10) | Product (11) | Yield (%) |
| 4-Chlorobenzaldehyde | tert-Butyl isocyanide | Aniline | 11a | 78 |
| 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 4-Toluidine | 11b | 81 |
| 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | Aniline | 11c | 75 |
| 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 4-Toluidine | 11d | 79 |
| 4-Methoxybenzaldehyde | tert-Butyl isocyanide | Aniline | 11e | 65 |
| 4-Methoxybenzaldehyde | tert-Butyl isocyanide | 4-Toluidine | 11f | 68 |
Table 2: Ugi-Type Three-Component Reaction for Imidazo[1,2-a]pyridine Synthesis researchgate.net This table illustrates a common three-component coupling to form fused heterocyclic systems.
| 2-Aminopyridine Derivative | Aldehyde | Isocyanide | Catalyst | Product |
| 2-Aminopyridine | Aromatic/Aliphatic Aldehydes | Cyclohexyl Isocyanide | TBBDA/PBBDA | N-Cyclohexyl-2-aryl/alkyl-imidazo[1,2-a]pyridin-3-amine |
| 2-Aminopyridine | Various Aldehydes | Trimethylsilylcyanide | [BMIM][Br] | 3-Substituted-imidazo[1,2-a]pyridine |
Derivatives and Structural Analogs of 2 Pyridin 2 Ylamino Acetonitrile: Synthesis and Applications
Pyridin-2-ylaminoacetonitrile Derivatives with Modified Nitrile Functionality
The nitrile group in 2-(pyridin-2-ylamino)acetonitrile is a key site for chemical modification. The adjacent methylene (B1212753) group (CH2) is activated by both the electron-withdrawing nitrile and the pyridin-2-ylamino group, making it a reactive center for various condensation and substitution reactions.
Acetoacetate (B1235776) and Acetonitrile (B52724) Condensation Products
While direct condensation of this compound with acetoacetate is not extensively documented, the reactivity of the analogous compound, 2-pyridylacetonitrile (B1294559), provides insight into the potential transformations of the active methylene group. The methylene moiety in such heteroaromatic substituted acetonitriles is reactive towards electrophiles under mild conditions. mdpi.com This reactivity is fundamental to constructing more complex molecules.
For instance, 2-pyridylacetonitrile can undergo condensation with dimethylformamide dimethylacetal (DMFDMA) under microwave irradiation to yield 3-dimethylamino-2-pyridin-2-yl-acrylonitrile. mdpi.com This enaminonitrile is a versatile intermediate where the dimethylamino group can be subsequently displaced by other nucleophiles. Reaction with p-chloroaniline, for example, produces 3-(4-chlorophenylamino)-2-pyridin-2-ylacrylonitrile. mdpi.com These reactions highlight the synthetic potential of the activated methylene group adjacent to the nitrile, suggesting that similar transformations could be applied to the this compound scaffold to generate a variety of derivatives with modified nitrile functionalities.
Pyridin-2-ylaminoacetonitrile Derivatives with Modified Pyridine (B92270) Ring
Alterations to the pyridine ring, either by changing the position of the aminoacetonitrile (B1212223) substituent or by introducing additional functional groups, yield important structural analogs with distinct properties.
Positional Isomers and Substituted Pyridyl Analogs
Positional isomers, such as 2-(pyridin-4-yl)acetonitrile, represent a key class of analogs. A documented synthesis for this isomer involves a two-step process starting from 4-chloropyridine (B1293800) hydrochloride. The first step is a reaction with ethyl cyanoacetate (B8463686) in the presence of a base like potassium tert-butoxide to form ethyl 2-cyano-2-(pyridin-4-yl)acetate. This intermediate is then subjected to decarboxylation using lithium chloride in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures to yield the final product, 2-(pyridin-4-yl)acetonitrile, with high yields. google.com
Table 1: Synthesis of 2-(Pyridin-4-yl)acetonitrile via Decarboxylation google.com
| Reagents | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| Ethyl 2-cyano-2-(pyridin-4-yl)acetate, LiCl | DMSO | 100 | 180 | 92.6 |
| Ethyl 2-cyano-2-(pyridin-4-yl)acetate, LiCl | DMSO | 120 | 150 | 89.3 |
The synthesis of pyridines with diverse functional groups is a broad area of research. nih.govijpsonline.com Methodologies for introducing electron-withdrawing groups, such as sulfones or phosphonates, onto the pyridine ring have been developed, often involving ring-cleavage and remodeling of indole (B1671886) or benzofuran (B130515) skeletons. nih.gov These methods allow for the creation of poly-substituted pyridine analogs that could be incorporated into the 2-aminoacetonitrile structure to explore a wider chemical space.
Heterocyclic Derivatives Derived from this compound Scaffolding
The this compound framework is a precursor for the synthesis of fused heterocyclic systems and other complex nitrogen-containing rings, which are prominent in medicinal chemistry.
Pyrido[2,3-d]pyrimidin-7-ones and Related Fused Systems
A significant application of this compound derivatives is in the synthesis of pyrido[2,3-d]pyrimidin-7-ones. These fused heterocyclic compounds are recognized as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4, which are key targets in cancer therapy. scispace.com The general synthesis involves the cyclization of substituted 2-aminopyridines. For example, derivatives of this compound can be used to construct the pyrido[2,3-d]pyrimidin-7-one core, which is central to the structure of several CDK4/6 inhibitors. scispace.com
Pyrimidine (B1678525) Derivatives
The pyrimidine moiety is a privileged structure in medicinal chemistry, and derivatives incorporating a pyridyl group are of significant interest. mdpi.comresearchgate.net A series of novel 2-(pyridin-2-yl) pyrimidine derivatives has been synthesized and evaluated for potential biological activities, such as anti-fibrotic properties. mdpi.com
One synthetic approach starts with nicotinic acid, which is converted in several steps to ethyl 6-carbamimidoylnicotinate hydrochloride. This intermediate is then reacted with benzyl (B1604629) 1,2,3-triazine-5-carboxylate to form the core pyrimidine ring attached to the pyridine. mdpi.com Further modifications, such as amide coupling reactions, lead to a library of derivatives. mdpi.comresearchgate.net
Table 2: Examples of Synthesized 2-(Pyridin-2-yl)pyrimidine (B3183638) Derivatives mdpi.com
| Compound Name | Structure | Final Step |
|---|---|---|
| Ethyl 6-(5-((4-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate | A nicotinate (B505614) derivative with a fluorobenzyl carbamoyl (B1232498) pyrimidine substituent. | Amide coupling of the corresponding carboxylic acid with 4-fluorobenzylamine. |
| Ethyl 6-(5-((3-methylbenzyl)carbamoyl)pyrimidin-2-yl)nicotinate | A nicotinate derivative with a methylbenzyl carbamoyl pyrimidine substituent. | Amide coupling of the corresponding carboxylic acid with 3-methylbenzylamine. |
These synthetic strategies demonstrate the utility of pyridyl-containing precursors in building complex pyrimidine-based molecules with potential therapeutic applications. mdpi.comresearchgate.net
Thiadiazole Derivatives
Thiadiazole derivatives, particularly those incorporating a pyridyl substituent, have garnered considerable attention due to their broad spectrum of biological activities. The synthesis of 5-(pyridin-2-yl)-1,3,4-thiadiazole derivatives can be achieved through the cyclization of appropriate precursors. A common synthetic strategy involves the reaction of thiosemicarbazide (B42300) with a carboxylic acid derivative in the presence of a dehydrating agent like polyphosphoric acid. In the context of this compound, the nitrile group can be hydrolyzed to the corresponding carboxylic acid, 2-(pyridin-2-ylamino)acetic acid, which can then be reacted with thiosemicarbazide to yield the desired 2-amino-5-((pyridin-2-ylamino)methyl)-1,3,4-thiadiazole.
Another approach involves the synthesis of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, which have been investigated for their potential as anticancer agents. nih.govnih.gov These compounds have shown inhibitory activity against enzymes like lipoxygenase, which is implicated in various inflammatory diseases and cancers. nih.gov Furthermore, [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives have been synthesized and evaluated for their antimycobacterial activity. nih.gov
Table 1: Synthesis and Applications of Thiadiazole Derivatives
| Derivative Class | General Synthesis Method | Key Reagents | Potential Applications |
|---|---|---|---|
| 2-Amino-5-((pyridin-2-ylamino)methyl)-1,3,4-thiadiazole | Cyclization of 2-(pyridin-2-ylamino)acetic acid with thiosemicarbazide | Polyphosphoric acid | Antimicrobial, Anticancer |
| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides | Acylation of 2-amino-5-(pyridin-2-yl)-1,3,4-thiadiazole | Benzoyl chloride derivatives | Anticancer, Lipoxygenase inhibitors |
| [5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazides | Multi-step synthesis from 2-mercapto-5-(pyridin-2-yl)-1,3,4-thiadiazole | Acetic acid, Hydrazine (B178648), Aryl aldehydes | Antimycobacterial |
Thiazolidine (B150603) Derivatives
Thiazolidine derivatives, particularly the 4-thiazolidinones, are a well-established class of heterocyclic compounds with a wide array of pharmacological properties. nih.gov The synthesis of thiazolidinones typically involves the condensation of an amine, an aldehyde, and a sulfur-containing carboxylic acid, most commonly thioglycolic acid. nih.govajrconline.org For the synthesis of thiazolidine derivatives from this compound, the amino group of the pyridine ring can act as the nucleophile.
A general route to pyridine-containing thiazolidinones involves a one-pot multicomponent reaction. nih.gov This approach offers an efficient synthesis of these derivatives. For instance, a series of N'-[3-(aryl/alkyl substituted)-4-oxo-1, 3-thiazolidin-2-ylidene]-2-(pyridine-2-yloxy) acetohydrazides were synthesized and showed significant antidiabetic activity. researchgate.net Additionally, pyridine-thiazolidinone derivatives have been evaluated for their anti-inflammatory and analgesic effects. nih.gov Certain synthesized compounds exhibited good dual anti-inflammatory and analgesic activity. nih.gov
Table 2: Synthesis and Applications of Thiazolidine Derivatives
| Derivative Class | General Synthesis Method | Key Reagents | Potential Applications |
|---|---|---|---|
| Pyridine-containing 4-thiazolidinones | One-pot multicomponent condensation | Amine, Aldehyde, Thioglycolic acid | Anti-inflammatory, Analgesic, Antitumor nih.govnih.gov |
| N'-[3-(Aryl/alkyl substituted)-4-oxo-1, 3-thiazolidin-2-ylidene]-2-(pyridine-2-yloxy) acetohydrazides | Multi-step synthesis involving hydrazide formation and cyclization | Hydrazine, Thioglycolic acid | Antidiabetic researchgate.net |
Tetrazole Derivatives
The tetrazole ring is a key functional group in medicinal chemistry, often serving as a bioisosteric replacement for the carboxylic acid group, which can enhance the metabolic stability and lipophilicity of a drug molecule. thieme-connect.comorganic-chemistry.org The most common method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition of an azide (B81097) source, such as sodium azide, to a nitrile. thieme-connect.comrsc.org
Given the presence of the nitrile group, this compound is a prime candidate for conversion into a tetrazole derivative. The reaction typically proceeds by heating the nitrile with sodium azide in a suitable solvent, often with the addition of a Lewis acid or an ammonium (B1175870) salt to facilitate the reaction. This would yield 5-((pyridin-2-ylamino)methyl)-1H-tetrazole. The resulting tetrazole derivatives are being explored for a wide range of therapeutic applications, including their use as anticancer and antimicrobial agents. The synthesis of 5-(pyridyl)tetrazole complexes of Mn(II) has also been reported, where the tetrazole ligand coordinates to the metal center. youtube.com
Table 3: Synthesis and Applications of Tetrazole Derivatives
| Derivative Class | General Synthesis Method | Key Reagents | Potential Applications |
|---|---|---|---|
| 5-((Pyridin-2-ylamino)methyl)-1H-tetrazole | [2+3] Cycloaddition | Sodium azide, Ammonium chloride or Lewis acid | Carboxylic acid bioisostere, Anticancer, Antimicrobial thieme-connect.comorganic-chemistry.org |
| Metal complexes of 5-(pyridyl)tetrazoles | Reaction of cyanopyridines with sodium azide in the presence of metal salts | Sodium azide, Mn(II) salts | Coordination chemistry, Catalysis youtube.com |
Dihydrofuranone and Cyclobutanol (B46151) Derivatives
The synthesis of dihydrofuranone and cyclobutanol derivatives containing a pyridin-2-ylamino moiety has been achieved through a two-step protocol starting from 2-aminopyridines and 2-hydroxycyclobutanone. This method involves a catalyst-free synthesis of 2,2-bis(pyridin-2-ylamino)cyclobutanols, which then undergo a Dess-Martin periodinane mediated ring expansion to yield 5-(pyridin-2-ylamino)dihydrofuran-2(3H)-ones. This approach provides a pathway to novel heterocyclic structures with potential biological activities.
Table 4: Synthesis of Dihydrofuranone and Cyclobutanol Derivatives
| Derivative Class | Synthetic Approach | Key Intermediates | Reagents |
|---|---|---|---|
| 5-(Pyridin-2-ylamino)dihydrofuran-2(3H)-ones | Two-step protocol from 2-aminopyridines | 2,2-bis(Pyridin-2-ylamino)cyclobutanols | 2-Hydroxycyclobutanone, Dess-Martin periodinane |
1,2,4-Triazolo[5,1-c]nih.govnih.govnih.govtriazine Derivatives
The 1,2,4-triazolo[1,5-a] nih.govorganic-chemistry.orgresearchgate.nettriazine scaffold, a related fused heterocyclic system, has been the subject of synthetic and medicinal chemistry research. These compounds are considered purine (B94841) analogs and have shown potential as inhibitors of various enzymes. nih.govnih.gov The synthesis of such fused triazole systems often involves the cyclization of appropriately substituted 3-amino-1,2,4-triazoles. While a direct synthesis of 1,2,4-triazolo[5,1-c] nih.govnih.govnih.govtriazines from this compound is not explicitly detailed in the provided context, the general strategies for constructing fused triazole systems from aminopyridine precursors are applicable. For instance, 2-aminopyridine (B139424) can be a starting material for the synthesis of 1,2,4-triazolo[1,5-a]pyridines. researchgate.net Derivatives of 1,2,4-triazolo[1,5-a] nih.govorganic-chemistry.orgresearchgate.nettriazines have been evaluated as thymidine (B127349) phosphorylase inhibitors, which are of interest in cancer therapy. nih.gov
Table 5: Synthesis and Applications of Fused 1,2,4-Triazole Derivatives
| Derivative Class | General Synthetic Strategy | Precursors | Potential Applications |
|---|---|---|---|
| 1,2,4-Triazolo[1,5-a] nih.govorganic-chemistry.orgresearchgate.nettriazines | Cyclization of substituted 3-amino-1,2,4-triazoles | 3-Amino-1,2,4-triazole derivatives | Enzyme inhibition (e.g., thymidine phosphorylase), Adenosine receptor antagonists nih.govnih.govresearchgate.net |
| 1,2,4-Triazolo[1,5-a]pyridines | Cyclization of N-(pyrid-2-yl)formamidoximes or oxidative cyclization of N-(pyridin-2-yl)benzimidamides | 2-Aminopyridine derivatives | Biologically active compounds researchgate.net |
Pyrido[1,2-a]pyrimidine (B8458354) Derivatives
Pyrido[1,2-a]pyrimidines represent a class of fused heterocyclic compounds with a broad range of biological activities, including antihypertensive, bronchodilator, and antiallergic properties. rsc.org A facile synthesis of pyrido[1,2-a]pyrimidine derivatives involves a one-pot, three-component reaction of an aroylacetonitrile, a 2-amino-N-hetero compound (such as 2-aminopyridine), and an orthoester. rsc.org The resulting intermediate, a p-substituted benzoyl-3-(2-amino-N-hetero)-2-alkenenitrile, can then be cyclized in the presence of a strong acid to afford the pyrido[1,2-a]pyrimidine derivative. rsc.org
Given that this compound contains the 2-aminopyridine moiety, it is a suitable precursor for the synthesis of these derivatives. The reaction with a 1,3-dicarbonyl compound or its equivalent would lead to the formation of the fused pyrimidine ring. scispace.com Substituted 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones have been prepared and investigated for their potential in treating cell proliferative disorders. nih.gov
Table 6: Synthesis and Applications of Pyrido[1,2-a]pyrimidine Derivatives
| Derivative Class | Synthesis Method | Key Reactants | Potential Applications |
|---|---|---|---|
| 3-Benzoyl-4-oxo-4H-pyrido[1,2-a]pyrimidines | Three-component reaction followed by cyclization | Aroylacetonitrile, 2-Aminopyridine, Orthoester | Antihypertensive, Bronchodilator, Antiallergic rsc.org |
| Pyrido[1,2-a]pyrimidinium salts | Reaction of 2-aminopyridines with 1,3-dicarbonyl compounds | 2-Aminopyridine, 1,3-Dicarbonyl compounds | Synthetic intermediates scispace.com |
| 2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones | Multi-step synthesis | Substituted 2-aminopyridines | Treatment of cell proliferative disorders nih.gov |
Piperidine (B6355638) Derivatives
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, exhibiting a wide range of pharmacological activities. organic-chemistry.orgajchem-a.com The synthesis of piperidine derivatives can be achieved through various methods, including the reduction of corresponding pyridine precursors. The hydrogenation of the pyridine ring in this compound would lead to the formation of 2-((piperidin-2-yl)amino)acetonitrile.
Synthetic strategies for preparing substituted piperidines often involve multi-component reactions or the functionalization of pre-existing piperidine rings. While a direct synthesis of complex piperidine derivatives from this compound is not straightforward, the 2-aminopyridine moiety can be a starting point for the construction of more elaborate structures. For instance, 2-aminopyridines can be prepared through the reaction of a cyclic dihydrothiazolopyridinium salt with primary or secondary amines. organic-chemistry.org The resulting substituted 2-aminopyridines can then potentially be reduced to the corresponding piperidines.
Table 7: Synthesis and Pharmacological Significance of Piperidine Derivatives
| Derivative Class | General Synthetic Approaches | Precursors | General Pharmacological Activities |
|---|---|---|---|
| Substituted Piperidines | Reduction of pyridines, Multi-component reactions, Cyclization reactions | Pyridine derivatives, Aldehydes, Amines | Anticancer, Anti-inflammatory, CNS activity, Antimicrobial organic-chemistry.orgajchem-a.com |
| 2-Aminopiperidines | Reduction of 2-aminopyridines | 2-Aminopyridine derivatives | Building blocks for pharmaceuticals |
Applications of 2 Pyridin 2 Ylamino Acetonitrile and Its Derivatives in Organic Synthesis
Building Blocks for Complex Heterocyclic Systems
2-(Pyridin-2-ylamino)acetonitrile is a key precursor for the synthesis of various complex heterocyclic systems. The presence of multiple reactive sites allows for a diverse range of cyclization reactions, leading to the formation of fused and substituted heterocyclic scaffolds.
One notable application is in the synthesis of functionally substituted pyridines. For instance, 2-pyridylacetonitrile (B1294559) can be coupled with aromatic diazonium salts to produce arylhydrazones. mdpi.com These intermediates can then undergo cyclization reactions to form complex triazolylpyridines. mdpi.com The enaminonitrile derivative, obtained from the condensation of this compound with dimethylformamide dimethyl acetal, serves as a versatile intermediate for constructing pyrazolylpyridines. mdpi.com
The reactivity of the nitrile group and the amino group allows for participation in various condensation and cyclization reactions. Acetonitrile (B52724) and its derivatives are recognized as important building blocks in the synthesis of a variety of heterocyclic compounds, including pyridines, oxazoles, and tetrazoles. ntnu.noresearchgate.netmdpi.com The ability to act as both a nucleophile, through the deprotonated methyl group or the nitrogen lone pair, and an electrophile at the nitrile carbon, contributes to its synthetic utility. sci-hub.se
The following table provides examples of complex heterocyclic systems synthesized using this compound or its close structural analogs.
| Starting Material | Reagent(s) | Resulting Heterocyclic System | Reference |
| 2-Pyridylacetonitrile | Aromatic diazonium salts, then hydroxylamine | 1,2,3-Triazolylpyridines | mdpi.com |
| 2-Pyridylacetonitrile | Dimethylformamide dimethyl acetal | Pyrazolylpyridine | mdpi.com |
| Acylethynylpyrroles | Acetonitrile | Pyrrolyl-pyridines | mdpi.com |
| N-substituted pyridinium (B92312) salts | Acetonitrile, KHMDS, Benzoic acid, TEBA | 2-Methylnicotinonitriles | mdpi.com |
These examples highlight the role of this compound and related structures as foundational molecules for creating diverse and complex heterocyclic frameworks. The strategic manipulation of its functional groups enables chemists to access a wide range of molecular architectures.
Precursors for Pharmaceutically Relevant Scaffolds
The pyridine (B92270) and pyrimidine (B1678525) moieties are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds. mdpi.comfrontiersin.org this compound and its derivatives are valuable precursors for the synthesis of such pharmaceutically relevant scaffolds.
A significant application lies in the synthesis of novel 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives. These compounds have been investigated for their potential biological activities, including anti-fibrotic properties. mdpi.com For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized, with some showing promising anti-fibrotic activity in immortalized rat hepatic stellate cells. mdpi.com
The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is another important heterocyclic system with demonstrated potential in the development of inhibitors for protein kinases, such as CSNK2, which are implicated in viral replication. nih.gov While not a direct derivative, the synthesis of such scaffolds often involves intermediates that share structural similarities with this compound, highlighting the importance of the pyridine-amino-heterocycle linkage in medicinal chemistry.
The versatility of the pyridine ring allows for its incorporation into a wide range of drug-like molecules. Pyridinone derivatives, for instance, exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. frontiersin.org The synthesis of these and other pyridine-containing pharmaceuticals can benefit from the use of readily available pyridine building blocks. google.com
The table below showcases some pharmaceutically relevant scaffolds derived from or related to this compound.
| Scaffold | Potential Therapeutic Application | Reference |
| 2-(Pyridin-2-yl)pyrimidine derivatives | Anti-fibrotic | mdpi.com |
| Pyrazolo[1,5-a]pyrimidine | Antiviral (CSNK2 inhibitors) | nih.gov |
| Pyridinone derivatives | Antitumor, antimicrobial, anti-inflammatory | frontiersin.org |
| 2,5-dimethylphenyl substituted thiazoles | Antimicrobial | nih.gov |
The ability to readily synthesize and modify these scaffolds is crucial for the discovery and development of new therapeutic agents.
Role in Ligand Synthesis for Coordination Chemistry
The pyridine and amino functionalities within this compound and its derivatives make them excellent candidates for the synthesis of ligands for coordination chemistry. The nitrogen atoms of the pyridine ring and the amino group can act as donor atoms, allowing these molecules to bind to metal ions and form stable coordination complexes.
Pyridine and its derivatives are widely used as ligands in coordination chemistry due to their ability to form stable complexes with a variety of transition metals. jscimedcentral.comwikipedia.org The resulting metal complexes have applications in catalysis, materials science, and as models for biological systems.
Derivatives of this compound can be designed to be multidentate ligands, capable of binding to a metal center through multiple donor atoms. For example, the synthesis of multidentate N-donor ligands containing pyridyl and other heterocyclic units, such as thiazole, has been reported. hud.ac.uk These ligands can form complexes with various metal ions, and the resulting structures are influenced by the specific arrangement of the donor atoms within the ligand. hud.ac.uk
The coordination chemistry of pyridine-containing ligands is a rich and active area of research. The electronic and steric properties of the pyridine ring can be tuned by introducing substituents, which in turn influences the properties of the resulting metal complexes. Acetonitrile itself is also a common ligand in inorganic chemistry, further highlighting the coordinating potential of the functional groups present in this compound. ntnu.nosci-hub.se
The following table provides examples of ligand types and the metal complexes they form, relevant to the structural motifs found in this compound.
| Ligand Type | Metal Ion(s) | Application/Significance | Reference |
| Terpyridine containing pyridyl/thiazole ligands | Cu(II), Ni(II), Co(II), Cd(II) | Formation of structurally diverse coordination complexes | hud.ac.uk |
| Pyridine carboxamides, pyrazine (B50134) carboxamides | Cu(II) | Building blocks for coordination polymers and MOFs | mdpi.com |
| 1H-pyridin-(2E)-ylidenes (PYE) | Rh(I), Pd(II), Ni(II), Ru(II) | Catalysis and anticancer activity | scispace.com |
| 2,2'-Dipyridylamine | Various transition metals | Formation of mononuclear, dinuclear, and trinuclear complexes | nsf.gov |
Medicinal Chemistry and Biological Activity of 2 Pyridin 2 Ylamino Acetonitrile Analogs
Anticancer Activities and Mechanism of Action (e.g., Apoptosis Induction, Cell Cycle Arrest)
Analogs of 2-(pyridin-2-ylamino)acetonitrile, particularly those incorporating the pyrimidine (B1678525) ring, have demonstrated significant potential as anticancer agents. Their mechanisms of action are often centered on the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.
Several studies have shown that pyrimidine derivatives can inhibit the growth of various cancer cell lines. nih.gov The anticancer effects are often achieved by triggering cell cycle arrest, a process that halts cell proliferation at specific phases. For instance, certain ethyl acetate (B1210297) extracts containing Linum species, which include compounds with heterocyclic structures, were found to induce significant cell cycle arrest in the G2/M phase in PC3 prostate cancer cells. nih.gov This disruption prevents the cancer cells from completing mitosis and proliferating.
Furthermore, many of these compounds are potent inducers of apoptosis. The development of an anti-cancer treatment that mimics BH3-only proteins—which bind to and inhibit pro-survival Bcl-2 family proteins—is a key strategy. mdpi.com This mimicry effectively triggers the apoptotic cascade in cancer cells. For example, specific fused benzo[h]chromeno[2,3-d]pyrimidine derivatives have shown noteworthy efficacy against multiple cancer cell lines, with some causing total cell death. mdpi.com One such derivative, 4-Chloro-2-methyl-5-phenyl-5H-benzo[h]chromeno[2,3-d]pyrimidine, completely killed NCI-H522 and MDA-MB-435 cancer cell lines. mdpi.com Another compound, 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x), was found to induce apoptosis in tumor cells at nanomolar concentrations. nih.gov
A significant challenge in cancer therapy is multidrug resistance (MDR), often mediated by P-glycoprotein (Pgp). nih.gov Interestingly, certain thiosemicarbazone derivatives have demonstrated an ability to overcome this resistance. These compounds can "hijack" lysosomal Pgp and form redox-active copper complexes, which leads to lysosomal membrane permeabilization and potentiates cytotoxicity, making them more effective against resistant cancer cells. nih.gov
Table 1: Anticancer Activity of Selected Pyridine (B92270) and Pyrimidine Analogs
| Compound | Mechanism of Action | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|---|
| Linum species extracts | Cell Cycle Arrest | PC3 (Prostate) | Significant arrest in G2/M phase. nih.gov | nih.gov |
| 4-Chloro-2-methyl-5-phenyl-5H-benzo[h]chromeno[2,3-d]pyrimidine | Apoptosis Induction | NCI-H522, MDA-MB-435 | Complete cell death. mdpi.com | mdpi.com |
| Compound 7x | Apoptosis Induction | Tumor cells | Induces apoptosis at 30-100 nM. nih.gov | nih.gov |
| Di-2-pyridylketone thiosemicarbazones | Overcoming MDR | Pgp-expressing resistant cells | Potentiated cytotoxicity via lysosomal membrane permeabilization. nih.gov | nih.gov |
Inhibitory Effects on Kinases (e.g., Cyclin-Dependent Kinases, ALK, ROS1)
The pyridine and pyrimidine cores are fundamental components in the design of kinase inhibitors, which are at the forefront of targeted cancer therapy. These inhibitors can block the activity of specific kinases that are crucial for cancer cell growth and survival.
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. mdpi.comnih.gov Consequently, CDK inhibitors are a major focus of drug development. mdpi.com Pyrido[2,3-d]pyrimidine derivatives have emerged as powerful and selective inhibitors of CDK4 and CDK6. nih.gov A series of novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were designed as CDK inhibitors for pancreatic ductal adenocarcinoma (PDAC). mdpi.com Many of these compounds showed strong inhibitory activity against CDK9 and significant anti-proliferative effects. The most potent compound, 2g , inhibited cancer cell proliferation by preventing the phosphorylation of the Retinoblastoma (Rb) protein and induced apoptosis by downregulating key proteins like Mcl-1 and c-Myc. mdpi.com Its anticancer activity was found to be primarily mediated by CDK9 inhibition. mdpi.com Similarly, compound 7x was identified as a multi-kinase inhibitor with potent activity against CDK4/CYCLIN D1. nih.gov
ALK and ROS1 Inhibition: Anaplastic lymphoma kinase (ALK) and ROS proto-oncogene 1 (ROS1) are receptor tyrosine kinases that, when rearranged, act as potent oncogenic drivers in non-small cell lung cancer (NSCLC) and other cancers. researchgate.net While first and second-generation inhibitors exist, acquired resistance is a common problem. researchgate.net APG-2449 is a novel, rationally designed multi-kinase inhibitor that potently targets ALK, ROS1, and Focal Adhesion Kinase (FAK). researchgate.net It has shown significant antiproliferative activity in cells carrying ALK fusions or secondary resistance mutations. researchgate.net
Table 2: Kinase Inhibitory Activity of Selected Analogs
| Compound | Target Kinase(s) | Activity (IC50 or Kd) | Therapeutic Target | Reference |
|---|---|---|---|---|
| Compound 2g | CDK9 | Strong inhibitory activity | Pancreatic Ductal Adenocarcinoma (PDAC) | mdpi.com |
| Compound 7x | CDK4/CYCLIN D1, ARK5 | Potent inhibition | Cancer | nih.gov |
| APG-2449 | ALK | Kd = 1.6 nM | Non-Small Cell Lung Cancer (NSCLC) | researchgate.net |
| ROS1 | Kd = 0.81 nM | |||
| FAK | Kd = 5.4 nM |
Anti-inflammatory and Immunomodulatory Potentials
Derivatives of pyridine and pyrimidine have demonstrated significant anti-inflammatory and immunomodulatory activities. Their mechanism often involves the inhibition of key inflammatory mediators and pathways.
The anti-inflammatory effects of pyrimidines are attributed to their ability to suppress the expression and activity of mediators like prostaglandin (B15479496) E₂, inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB). nih.gov The mechanism for many pyrimidine-based agents is linked to the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which reduces the production of prostaglandins. nih.gov A study on novel piperidine (B6355638) pyrimidine cinnamic acid amides identified potent inhibitors of lipoxygenase (LOX), another crucial enzyme in inflammatory pathways, with one compound showing an IC₅₀ value of 1.1 μM. mdpi.com
Table 3: Anti-inflammatory and Immunomodulatory Activity
| Compound Class | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| Pyrimidine Derivatives | Inhibition of COX, iNOS, TNF-α, NF-κB | Broad suppression of key inflammatory mediators. nih.gov | nih.gov |
| Piperidine pyrimidine cinnamic acid amides | Lipoxygenase (LOX) Inhibition | Potent LOX inhibition with IC50 values as low as 1.1 μM. mdpi.com | mdpi.com |
| [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] | Cytokine Modulation, COX Inhibition | Upregulated IL-4, IL-10; downregulated INFγ; decreased COX-1/2 activity. nih.gov | nih.gov |
| Pyridazinone Derivatives | NF-κB and IL-6 Inhibition | Inhibited LPS-induced NF-κB activity and IL-6 production. |
Antimicrobial and Antiviral Properties
The pyridine and pyrimidine moieties are considered privileged structures in the development of antimicrobial and antiviral agents. nih.govnih.gov Their incorporation into molecules often enhances therapeutic properties.
In the realm of antibacterial and antifungal research, various derivatives have shown promise. Two Mannich pyrol-pyridine bases, 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione and 1-(phenyl(pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione, exhibited moderate antimicrobial activity against bacteria such as Escherichia coli and Bacillus subtilis, and fungi like Aspergillus oryzae. nih.gov Other studies on pyridine carbonitrile derivatives also reported promising antimicrobial activity.
The antiviral potential of these analogs is also significant. With the urgent need for new antiviral compounds, research into pyridine-containing molecules has intensified. nih.gov A notable example comes from the development of treatments for the Hepatitis C virus (HCV). A series of 6-(indol-2-yl)pyridine-3-sulfonamides were optimized, leading to the identification of potent and orally bioavailable inhibitors of HCV NS4B, a key viral protein.
Table 4: Antimicrobial and Antiviral Activity of Selected Analogs
| Compound Class/Derivative | Activity Type | Target(s) | Key Findings | Reference |
|---|---|---|---|---|
| Mannich pyrol-pyridine bases | Antimicrobial | E. coli, B. subtilis, A. oryzae | Moderate antibacterial and antifungal activity. nih.gov | nih.gov |
| Pyridine carbonitrile derivatives | Antimicrobial | Various bacteria | Promising antimicrobial activity reported. | |
| 6-(Indol-2-yl)pyridine-3-sulfonamides | Antiviral | Hepatitis C Virus (HCV) NS4B | Potent and orally bioavailable inhibitors. |
Cholinesterase Inhibition Studies
Inhibitors of cholinesterases (ChEs), particularly acetylcholinesterase (AChE), are the primary therapeutic strategy for Alzheimer's disease (AD). mdpi.com They work by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.com Pyridine and pyrimidine diamines have been designed as dual-binding site inhibitors of ChEs, interacting with both the catalytic active site and the peripheral anionic site of the enzyme. mdpi.com
A series of these derivatives were synthesized and evaluated, yielding several potent nanomolar inhibitors of both AChE and butyrylcholinesterase (BChE). mdpi.com For instance, compound 9 from one study was the most active against Electrophorus electricus AChE (EeAChE) with a Kᵢ of 0.312 μM, while compound 22 was most potent against equine BChE (eqBChE) with a Kᵢ of 0.099 μM. mdpi.com Structure-activity relationship studies identified N-benzyl-2-thiomorpholinopyrimidin-4-amine (7c ) as a potent ChE inhibitor with an IC₅₀ of 0.33 μM against AChE.
Table 5: Cholinesterase Inhibitory Activity
| Compound | Target Enzyme | Inhibitory Potency (Ki or IC50) | Reference |
|---|---|---|---|
| Compound 9 | EeAChE | Ki = 0.312 μM | mdpi.com |
| Compound 22 | eqBChE | Ki = 0.099 μM | mdpi.com |
| Compound 7c | AChE | IC50 = 0.33 μM | |
| BuChE | IC50 = 2.30 μM |
Macrofilaricidal Compound Development
Filarial diseases like onchocerciasis (river blindness) and lymphatic filariasis affect millions worldwide, and current treatments primarily target the juvenile worms (microfilariae), necessitating long-term, repeated administration. A critical need exists for macrofilaricidal compounds that can kill the adult worms.
In this context, a series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines were discovered as novel macrofilaricides. These compounds, containing the distinct di(pyridin-2-yl) moiety, represent a significant advancement in the search for drugs to treat human filarial infections. The development of these compounds addresses a major gap in the therapeutic arsenal (B13267) against these debilitating neglected tropical diseases. The synthesis involves the cyclization of a key intermediate formed from the addition of an amidine with an isothiocyanate.
Structure-Activity Relationship (SAR) Studies and Drug Design Principles
The broad biological activities of this compound analogs are underpinned by clear structure-activity relationships (SAR), which guide the rational design of more potent and selective compounds.
For Anticonvulsant Activity: In a series of 2-aryl-2-(pyridin-2-yl)acetamides, SAR studies revealed that the highest anticonvulsant activity was found in derivatives with an unsubstituted phenyl ring or those with small ortho- or meta-substituents on the phenyl ring.
For Cholinesterase Inhibition: In pyridine and pyrimidine diamine inhibitors, the length of the flexible aliphatic chain connecting the two aromatic moieties is crucial. For pyridine derivatives, a chain of six methylene (B1212753) units resulted in higher potency compared to a five-methylene chain. mdpi.com Furthermore, the nature of the substituent on the pyrimidine ring plays a critical role; a C-2 thiomorpholine (B91149) substituent was identified as optimal for potent AChE inhibition.
For Anticancer Activity: To overcome Pgp-mediated multidrug resistance, SAR studies of thiosemicarbazones showed that only compounds with electron-withdrawing substituents at the imine carbon were effective. nih.gov This feature was essential for the Pgp-dependent lysosomal membrane permeabilization that potentiates cytotoxicity. nih.gov
For Kinase Inhibition: The design of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors for pancreatic cancer highlighted the importance of the sulfonamide group for activity. mdpi.com
These examples demonstrate that subtle modifications to the core scaffold—such as altering substituent positions, chain lengths, and electronic properties—can profoundly impact biological activity and selectivity, providing a roadmap for future drug design.
Computational Chemistry and Spectroscopic Characterization of 2 Pyridin 2 Ylamino Acetonitrile
Advanced Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-(Pyridin-2-ylamino)acetonitrile, both ¹H and ¹³C NMR spectra provide key insights into its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals for the pyridyl and acetonitrile (B52724) moieties. The protons on the pyridine (B92270) ring typically appear in the aromatic region (δ 6.5-8.5 ppm), with their specific chemical shifts and coupling patterns dependent on their position relative to the nitrogen atom and the amino substituent. The methylene (B1212753) protons of the acetonitrile group (-CH₂CN) are expected to appear as a singlet or a doublet, depending on the coupling with the amino proton, in the upfield region of the spectrum. The amino proton (NH) itself would likely present as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the pyridine ring will resonate in the downfield region (typically δ 100-160 ppm). The nitrile carbon (-C≡N) has a characteristic chemical shift, usually in the range of δ 115-125 ppm. The methylene carbon (-CH₂CN) will appear at a higher field compared to the aromatic carbons. The exact chemical shifts are influenced by the solvent and concentration. washington.edupitt.edu For instance, in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the chemical shifts of impurities can be found at specific ppm values, which is crucial for accurate spectral interpretation. pitt.edu
| Proton (¹H) | Typical Chemical Shift (δ, ppm) | Carbon (¹³C) | Typical Chemical Shift (δ, ppm) |
| Pyridine-H | 6.5 - 8.5 | Pyridine-C | 100 - 160 |
| -CH₂- | ~4.0 - 5.0 | -CH₂- | ~30 - 50 |
| -NH- | Variable | -C≡N | 115 - 125 |
| Note: These are general ranges and can vary based on solvent and other experimental conditions. |
Detailed 1D and 2D NMR experiments, such as DEPT, HSQC, and HMBC, can be employed for unequivocal assignment of all proton and carbon signals, and to confirm the connectivity between the pyridine and acetonitrile fragments through the amino bridge. nih.gov
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a sharp and intense absorption band for the nitrile group (C≡N) stretching vibration, typically appearing around 2240-2260 cm⁻¹. The N-H stretching vibration of the secondary amine will likely be observed as a medium to sharp band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic methylene group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Bending vibrations for the N-H group and various vibrations for the pyridine ring will be present in the fingerprint region (below 1600 cm⁻¹). core.ac.uk
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N triple bond, being a relatively non-polar bond, is expected to show a strong Raman signal. researchgate.net Aromatic ring vibrations also tend to be strong in Raman spectra. Studying the vibrational spectra under varying conditions, such as high pressure, can reveal information about structural transitions. aps.org
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| -NH- | Stretching | 3300 - 3500 | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 | 2850 - 2960 |
| -C≡N | Stretching | 2240 - 2260 | 2240 - 2260 |
| C=C, C=N | Ring Stretching | 1400 - 1600 | 1400 - 1600 |
| N-H | Bending | 1550 - 1650 | 1550 - 1650 |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its molecular formula.
The fragmentation pattern observed in the mass spectrum can help to confirm the structure. Common fragmentation pathways could include the loss of the nitrile group (•CN), cleavage of the C-C bond between the methylene and nitrile groups, and fragmentation of the pyridine ring. The relative abundance of the fragment ions can provide clues about the stability of the resulting ions and neutral species. docbrown.info The presence of nitrogen atoms can be identified by the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring and the nitrile group are both chromophores. The presence of the amino group as an auxochrome can shift the absorption maxima to longer wavelengths (a bathochromic or red shift). The solvent can also influence the position and intensity of the absorption bands. For example, polar solvents can cause shifts in the absorption maxima compared to non-polar solvents. researchgate.netuobabylon.edu.iqresearchgate.net The spectrum is typically recorded in a solvent like acetonitrile or dichloromethane. researchgate.netresearchgate.net
| Transition Type | Typical Wavelength Range (nm) | Associated Chromophore |
| π → π | 200 - 400 | Pyridine ring |
| n → π | > 250 | Pyridine ring, Nitrile group |
Quantum Chemical Studies and Theoretical Modeling
Quantum chemical studies, such as those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are valuable for complementing and interpreting experimental data. tsijournals.com These computational approaches can be used to:
Optimize the molecular geometry: Theoretical calculations can predict the most stable conformation of the molecule, including bond lengths and angles, which can be compared with X-ray crystallography data.
Predict spectroscopic properties: NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Visible electronic transitions can be calculated and compared with experimental spectra to aid in their assignment. core.ac.ukmdpi.com
Analyze electronic structure: The distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential can be calculated to understand the molecule's reactivity and intermolecular interactions. core.ac.uk
By combining experimental spectroscopic data with theoretical modeling, a comprehensive and detailed understanding of the chemical and physical properties of this compound can be achieved.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are crucial for optimizing the molecular geometry to its most stable conformation. These calculations can determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. beilstein-journals.org Global reactivity descriptors, including electronegativity, chemical hardness, and global softness, can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity and stability. nih.gov These parameters are instrumental in predicting how this compound might behave in chemical reactions.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govias.ac.in The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different charge regions.
For this compound, the MEP surface would typically show negative potential (often colored red or yellow) around the nitrogen atoms of the pyridine ring and the nitrile group, indicating these are the most likely sites for electrophilic attack. nih.govresearchgate.net Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms, identifying them as sites susceptible to nucleophilic attack. researchgate.net This visual representation of charge distribution is fundamental for understanding hydrogen bonding and other non-covalent interactions. ias.ac.in
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.govyoutube.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. researchgate.netwisc.edu
In the context of this compound, NBO analysis would quantify the delocalization of electron density, particularly the interactions between the lone pairs on the nitrogen atoms and the π-systems of the pyridine ring. The analysis calculates the stabilization energies associated with these delocalizations, which are crucial for understanding the molecule's stability and conjugation effects. researchgate.net These charge-transfer interactions, from filled donor NBOs to empty acceptor NBOs, are key to rationalizing the molecule's electronic properties and reactivity.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a graphical method used to explore and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net It partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal. The surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact.
Molecular Docking and Receptor Binding Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is extensively used in drug discovery to simulate how a ligand, such as this compound, might interact with the active site of a protein receptor. researchgate.net
The process involves placing the ligand in various conformations and orientations within the receptor's binding site and calculating a scoring function to estimate the binding affinity. researchgate.netnih.gov A high docking score suggests a strong and stable interaction. The simulation can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues of the protein. researchgate.net For this compound, docking studies could elucidate its potential as an inhibitor for various enzyme targets, providing a rationale for its biological activity and guiding the design of more potent analogues.
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Methodologies
The synthesis of 2-(Pyridin-2-ylamino)acetonitrile and its analogues is an area of active research, with a strong emphasis on developing more efficient, cost-effective, and environmentally friendly methods.
Green Chemistry Approaches: Traditional synthetic routes often involve hazardous reagents and solvents. unibo.it The principles of green chemistry are being increasingly applied to mitigate these issues. unibo.it This includes the use of greener solvents like ethanol (B145695) and the exploration of one-pot, three-component reaction methods. mdpi.comresearchgate.net For instance, the use of phosphoric acid as a catalyst in glycerol (B35011) medium has been shown to be an effective and eco-friendly approach for synthesizing related heterocyclic compounds. researchgate.net The goal is to develop processes that are not only sustainable but also scalable for industrial applications. unibo.itmdpi.com
Biocatalysis: Enzymes are gaining prominence as catalysts in organic synthesis due to their high selectivity and mild reaction conditions. nih.govnih.govacs.org Biocatalysis offers a promising alternative to traditional chemical catalysis for the production of nitriles, avoiding the use of highly toxic cyanides. nih.gov Enzymes like aldoxime dehydratases can convert aldoximes to nitriles in a single step. nih.gov Lipases and transaminases are also being explored for the synthesis of chiral amines and other complex molecules, highlighting the potential of biocatalysis in creating novel derivatives of this compound. nih.govnih.gov
Flow Chemistry: Continuous flow chemistry presents a scalable and efficient alternative to batch processing. This methodology allows for precise control over reaction parameters, leading to higher yields and purity. The application of flow chemistry to the synthesis of pyridine (B92270) and pyrimidine (B1678525) derivatives is an emerging area that could significantly impact the production of this compound and its related compounds.
A study from 2020 detailed the synthesis of 2-(pyridin-2-ylamino)acetohydrazide from the reaction of ethyl 2-(pyridin-2-ylamino)acetate with hydrazine (B178648) hydrate. researchgate.net This intermediate was then used to create various substituted arylidine and azetidine (B1206935) derivatives. researchgate.net
Exploration of Untapped Biological Activities
While some biological activities of this compound derivatives are known, there is a vast, unexplored landscape of potential therapeutic applications.
Neurodegenerative Diseases: The global burden of neurodegenerative disorders like Alzheimer's and Parkinson's disease is a major public health concern. mdpi.com Research into pyridine derivatives has shown promise in this area. For example, a pyridine amine derivative has been shown to inhibit the aggregation of amyloid β-peptide, a key factor in Alzheimer's disease. nih.gov This suggests that derivatives of this compound could be investigated as potential therapeutic agents for these debilitating conditions. mdpi.com
Antiviral and Antimicrobial Applications: The ongoing threat of viral and microbial infections necessitates the development of new therapeutic agents. nih.gov Pyrimidine and pyridine derivatives have demonstrated a broad spectrum of antiviral and antimicrobial activities. nih.govmdpi.comnih.gov For instance, certain pyridine-containing compounds have shown activity against viruses like influenza and herpes simplex virus. nih.govgoogle.com The structural similarity of this compound to these active compounds makes it a promising scaffold for the development of new antiviral and antimicrobial drugs. actanaturae.runih.gov
Tropical Diseases: There is a critical need for new treatments for neglected tropical diseases. The antiparasitic potential of this class of compounds remains largely unexplored. Given the broad biological activity of related heterocyclic compounds, it is plausible that derivatives of this compound could exhibit efficacy against parasites such as Plasmodium falciparum, the causative agent of malaria. google.com
Integration of Artificial Intelligence and Machine Learning in Compound Design
The use of artificial intelligence (AI) and machine learning (ML) is rapidly transforming drug discovery and materials science. nih.govresearchgate.net These technologies can significantly accelerate the design and optimization of new compounds.
Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activity and physicochemical properties of new, untested compounds. github.comnih.govplos.org This in silico screening allows researchers to prioritize the synthesis of molecules with the highest probability of success, saving time and resources. nih.gov Algorithms like random forest and gradient boosting have been successfully used to predict the bioactivity of various chemical compounds. nih.gov
De Novo Design: AI can also be used for the de novo design of novel molecules with desired properties. By learning the complex relationships between chemical structure and function, generative models can propose entirely new molecular architectures that are optimized for a specific biological target or material application.
Table 1: Machine Learning Models in Drug Discovery
| Model Type | Application | Reference |
|---|---|---|
| Random Forest | Predicting bioactivity of compounds | nih.govnih.gov |
| Gradient Boosting | Predicting biological activity | nih.gov |
| Neural Networks | Predicting bioactivity from molecular descriptors | plos.org |
Advanced Materials Science Applications
The unique chemical structure of this compound suggests its potential use in the development of advanced materials.
Organic Electronics: Pyridine-containing compounds are known to have interesting optoelectronic properties. rsc.org They can be used as building blocks for organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices. The electron-withdrawing nature of the pyridine rings can influence the material's ionization potential and electron mobility. rsc.org
Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyridine and acetonitrile (B52724) groups of this compound make it an excellent candidate as a ligand for the construction of metal-organic frameworks (MOFs). MOFs are highly porous materials with applications in gas storage, catalysis, and sensing. The specific functional groups on the ligand can be tailored to control the properties of the resulting MOF.
Functional Polymers: The this compound moiety can be incorporated into polymer chains to create functional materials with specific properties. For example, polymers containing this unit could exhibit unique thermal, mechanical, or photophysical characteristics, making them suitable for a range of specialized applications.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(Pyridin-2-ylamino)acetonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via condensation of 2-aminopyridine with glyoxal derivatives, followed by nitrile functionalization. For example, 2-(pyridin-2-ylamino)acetic acid hydrochloride (a precursor) is prepared by reacting 2-aminopyridine with glyoxal under acidic conditions . Optimization involves adjusting catalysts (e.g., sulfuric acid for nitration), solvent polarity (acetonitrile improves yield), and temperature control to minimize side reactions. Reaction monitoring via TLC or HPLC ensures intermediate purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for verifying the pyridine ring protons and nitrile group placement. Mass spectrometry (MS) confirms molecular weight, while single-crystal X-ray diffraction (e.g., using SHELXL software) resolves bond angles and intermolecular interactions, as demonstrated in related pyridinium thiocyanate structures . Infrared (IR) spectroscopy identifies functional groups like C≡N stretches (~2200 cm⁻¹) .
Q. What are the common chemical reactions involving the nitrile group in this compound?
- Methodological Answer : The nitrile group undergoes hydrolysis to carboxylic acids (via strong acids/bases), reduction to primary amines (using LiAlH₄), and nucleophilic additions (e.g., Grignard reagents). Reaction selectivity depends on pH and catalysts. For example, trifluoromethyl groups (in analogs) enhance electrophilicity, directing substitutions at specific ring positions .
Advanced Research Questions
Q. How do crystallographic refinement challenges arise when using SHELX software for structural analysis?
- Methodological Answer : SHELX refinement requires high-resolution data to resolve disorder in flexible moieties (e.g., acetonitrile solvates). For 2-(Pyridin-2-ylamino) derivatives, hydrogen bonding networks (N–H⋯N interactions) must be carefully modeled to avoid overfitting. The
R factorthreshold (<0.05) and data-to-parameter ratios (>10:1) are critical for reliability, as seen in triclinic crystal systems .
Q. How can researchers resolve contradictions in pharmacological activity data for structurally modified analogs?
- Methodological Answer : Discrepancies in potency or selectivity often stem from stereoelectronic effects or assay conditions. For example, adding methoxy groups to the pyrido-pyrimidine core (as in ) alters π-π stacking with enzyme targets. Cross-validate results using isothermal titration calorimetry (ITC) for binding affinity and molecular dynamics (MD) simulations to assess conformational stability .
Q. What computational approaches (e.g., DFT) are used to predict reaction pathways for nitrile-containing heterocycles?
- Methodological Answer : Density functional theory (DFT) calculates transition states and intermediates in reactions like nitrile hydrolysis. Basis sets (e.g., B3LYP/6-31G*) model electron density around the nitrile group, while solvent effects are incorporated via polarizable continuum models (PCM). For example, DFT studies on imidazo-pyridine analogs reveal charge transfer mechanisms during cyclization .
Q. How do solvent polarity and protic/aprotic environments influence the compound’s reactivity?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize nitrile intermediates in nucleophilic substitutions, while protic solvents (e.g., ethanol) accelerate hydrolysis. Solvent choice also affects crystallization: acetonitrile solvates (as in ) form tighter lattices due to low dielectric constants, reducing crystal defects .
Q. What strategies mitigate degradation of this compound under varying storage conditions?
- Methodological Answer : Degradation pathways (e.g., hydrolysis, oxidation) are minimized by storing the compound in anhydrous, inert atmospheres (argon) at -20°C. Accelerated stability studies (40°C/75% RH) coupled with HPLC-MS identify degradation products. Lyophilization improves shelf life for hygroscopic derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
